molecular formula C11H16ClNO B14560535 3-(Methylamino)-1-phenylbutan-1-one;hydrochloride CAS No. 61841-65-4

3-(Methylamino)-1-phenylbutan-1-one;hydrochloride

Cat. No.: B14560535
CAS No.: 61841-65-4
M. Wt: 213.70 g/mol
InChI Key: SGTSPVXRZMGRAE-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-phenylbutan-1-one;hydrochloride is a chemical compound that belongs to the class of substituted cathinones It is a synthetic stimulant with a structure similar to other well-known compounds in this category

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-phenylbutan-1-one;hydrochloride typically involves the reaction of acetophenone with paraformaldehyde and monomethylamine hydrochloride. The reaction is carried out in an alcohol solvent at a temperature range of 60-100°C in a closed container. The mixture is then concentrated, cooled, and crystallized to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation with a Raney nickel catalyst. The reaction conditions include a hydrogen pressure of 0.3-1.5 MPa and a temperature range of 25-80°C .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-phenylbutan-1-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Methylamino)-1-phenylbutan-1-one;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-phenylbutan-1-one;hydrochloride involves its interaction with neurotransmitter transporters in the brain. It inhibits the reuptake of norepinephrine, serotonin, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)-1-phenylbutan-1-one;hydrochloride is unique due to its specific substitution pattern, which affects its pharmacological properties and potency. Its unique structure allows for specific interactions with neurotransmitter transporters, making it a valuable compound for research in neuropharmacology .

Properties

CAS No.

61841-65-4

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

3-(methylamino)-1-phenylbutan-1-one;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9(12-2)8-11(13)10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H

InChI Key

SGTSPVXRZMGRAE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)NC.Cl

Origin of Product

United States

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